

Mastoparan 17 peptide structure and molecular weight

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Compound of Interest

Compound Name: Mastoparan 17

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An In-Depth Technical Guide to the Structure and Molecular Weight of the Mastoparan-17 Peptide

Introduction

Mastoparan-17 (Mas17) is a synthetic tetradecapeptide, known primarily as an inactive analogue of Mastoparan, a potent, polycationic, and amphipathic toxin originally isolated from wasp venom.[1][2] While active mastoparans exhibit a range of biological activities including mast cell degranulation, antimicrobial effects, and G-protein activation, Mastoparan-17 is often employed in research as a negative control to elucidate the specific mechanisms of its active counterparts.[2][3][4] This guide provides a detailed technical overview of the structural characteristics and the definitive methods for determining the molecular weight of Mastoparan-17, tailored for researchers, scientists, and drug development professionals.

Part 1: Primary Structure and Physicochemical Properties

The foundational identity of any peptide lies in its primary structure—the linear sequence of its amino acids. This sequence dictates its fundamental physicochemical properties, including its molecular weight and potential for higher-order folding.

Amino Acid Sequence

The primary sequence of Mastoparan-17 is composed of 14 amino acid residues with an amidated C-terminus.[1][5] The amidation of the C-terminus is a common feature in many biologically active peptides, neutralizing the negative charge of the terminal carboxyl group and often enhancing stability and activity.[6]

The sequence is: Ile-Asn-Leu-Lys-Ala-Lys-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH₂[7][8]

Physicochemical Data Summary

The properties derived from this primary structure are summarized below. The theoretical molecular weight is calculated based on the monoisotopic masses of the constituent atoms.

Property	Value	Source(s)
Sequence	INLKAKAALAKKLL-NH ₂	[1][7][8]
Amino Acid Count	14	[1]
Molecular Formula	C ₇₀ H ₁₃₂ N ₂₀ O ₁₅	[1][7]
Molecular Weight (Avg)	1493.92 Da	[1][2][5][7]

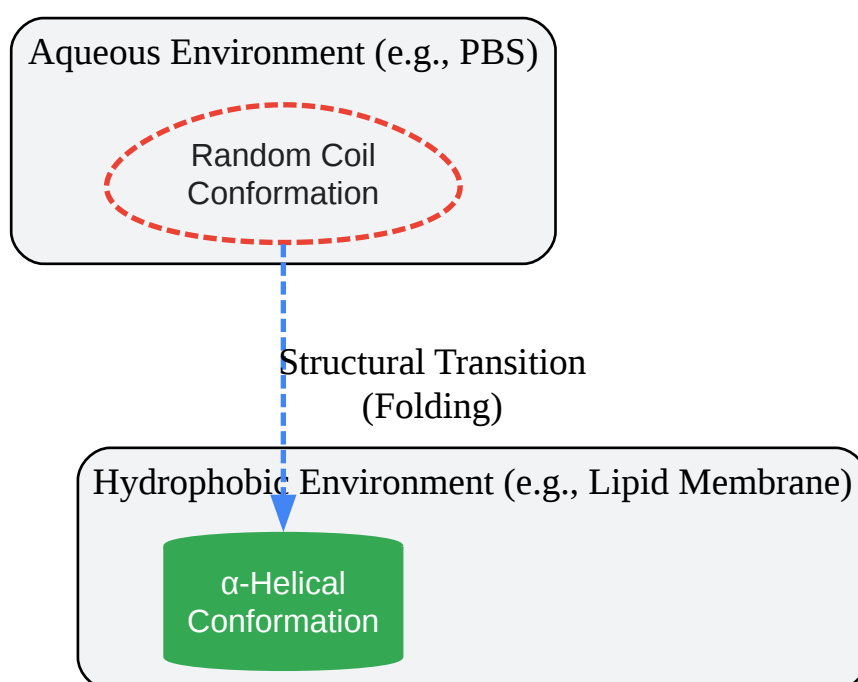
Part 2: Higher-Order Structure & Conformational Dynamics

While the primary sequence is fixed, the peptide's three-dimensional structure is dynamic and highly dependent on its environment. Mastoparans are classic examples of peptides that undergo a significant conformational change upon interacting with biological membranes or membrane-mimicking environments.[9][10]

Environment-Dependent Conformational Change

In an aqueous solution, such as a phosphate-buffered saline (PBS), Mastoparan-17 adopts a largely disordered or random coil conformation.[9] However, in the presence of a hydrophobic environment, such as a lipid bilayer or solvents like 2,2,2-trifluoroethanol (TFE), it folds into a well-defined α -helical structure.[9][11] This transition is critical for the biological activity of related mastoparan peptides, as the amphipathic α -helix allows for insertion into and disruption of the cell membrane.[9][10]

The diagram below illustrates this fundamental structural transition.



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Caption: Environment-dependent folding of Mastoparan-17.

Experimental Protocol: Structural Analysis by Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is the gold-standard technique for rapidly assessing the secondary structure of peptides and observing conformational changes.[9][12] It measures the differential absorption of left- and right-circularly polarized light.

Objective: To confirm the transition of Mastoparan-17 from a random coil to an α -helix.

Methodology:

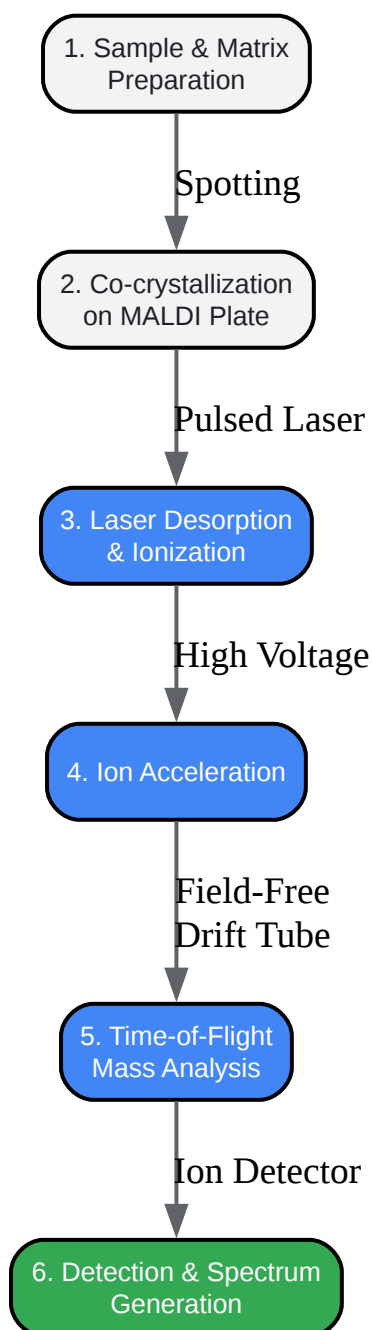
- Sample Preparation:
 - Prepare a stock solution of Mastoparan-17 (e.g., 1 mg/mL) in ultrapure water.
 - Prepare two buffers: a) 10 mM sodium phosphate buffer (pH 7.4) for the aqueous environment, and b) the same phosphate buffer containing 40-50% TFE to mimic a hydrophobic environment.[9]
 - Dilute the peptide stock solution into each buffer to a final concentration of approximately 0.1-0.2 mg/mL.
- Instrument Setup:
 - Use a calibrated CD spectrophotometer.
 - Set the measurement parameters:
 - Wavelength Range: 190-260 nm.
 - Bandwidth: 1.0 nm.
 - Scan Speed: 50 nm/min.
 - Data Pitch: 0.5 nm.
 - Accumulations: 3-5 scans for a good signal-to-noise ratio.
- Data Acquisition:
 - Use a quartz cuvette with a 1 mm path length.
 - Record a baseline spectrum for each buffer (phosphate and phosphate/TFE) and subtract it from the corresponding sample spectrum.
 - Record the spectrum for Mastoparan-17 in the phosphate buffer.
 - Record the spectrum for Mastoparan-17 in the phosphate/TFE buffer.

- Data Interpretation:
 - Random Coil (in phosphate buffer): The spectrum will be characterized by a single strong negative band near 200 nm.
 - α -Helix (in phosphate/TFE buffer): A characteristic α -helical spectrum will show a positive band near 192 nm and two distinct negative bands around 208 nm and 222 nm.[9] The presence of these features provides definitive evidence of helical folding.

Part 3: Definitive Molecular Weight Determination

While the molecular weight can be calculated theoretically from the sequence, it must be confirmed experimentally to verify the peptide's identity and purity. Mass spectrometry (MS) is the indispensable tool for this purpose, offering unparalleled accuracy and sensitivity.[13][14][15] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a particularly robust and straightforward method for peptides.[13][16]

The following diagram outlines the typical workflow for this process.



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Caption: Workflow for MALDI-TOF Mass Spectrometry.

Experimental Protocol: Molecular Weight Verification by MALDI-TOF MS

Objective: To obtain an accurate mass measurement of Mastoparan-17 and confirm its identity.

Methodology:

- Instrument Calibration:
 - Causality: Before analyzing the unknown, the mass spectrometer must be calibrated. This is a critical step for ensuring high mass accuracy.[17]
 - Run a standard mixture of peptides with known molecular weights that bracket the expected mass of Mastoparan-17 (~1494 Da). This corrects for any instrument drift.
- Sample and Matrix Preparation:
 - Dissolve the synthesized Mastoparan-17 peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of ~10 pmol/μL.
 - Prepare a saturated solution of a suitable MALDI matrix. For peptides in this mass range, α-cyano-4-hydroxycinnamic acid (CHCA) is an excellent choice due to its high absorption at the laser wavelength. Dissolve CHCA in a 50:50 mixture of acetonitrile and 0.1% TFA.
- Spotting the MALDI Plate:
 - Mix the peptide solution and the matrix solution in a 1:1 ratio (e.g., 1 μL of each) directly on the MALDI target plate or in a microcentrifuge tube before spotting.
 - Pipette approximately 1 μL of the mixture onto a spot on the MALDI plate.
 - Allow the droplet to air dry completely. This process, known as co-crystallization, embeds the peptide analyte within the matrix crystals.[13]
- Data Acquisition:
 - Insert the target plate into the mass spectrometer.
 - Fire the pulsed UV laser at the sample spot. The matrix absorbs the laser energy, leading to a soft desorption and ionization of the embedded peptide molecules.[16]
 - The resulting ions (primarily singly protonated molecules, $[M+H]^+$) are accelerated by a high voltage into a field-free drift tube.

- The time it takes for ions to travel the length of the tube and reach the detector is measured. Lighter ions travel faster than heavier ones.
- Data Interpretation:
 - The instrument software converts the time-of-flight data into a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
 - For Mastoparan-17, expect to see a prominent, high-intensity peak corresponding to the singly charged ion $[M+H]^+$.
 - The m/z value of this peak should be approximately 1494.93 (1493.92 Da for the neutral peptide + ~ 1.007 Da for the proton). The deviation between the measured mass and the theoretical mass should be minimal (typically in the parts-per-million range for a calibrated instrument), confirming the peptide's identity and purity.[\[17\]](#)

Conclusion

Mastoparan-17 is a 14-amino acid peptide (INLKAKAALAKKLL-NH₂) with a molecular weight of approximately 1493.92 Da. Its structure is highly adaptable, existing as a random coil in aqueous solutions and transitioning to a well-defined α -helix in hydrophobic environments, a change readily quantifiable by Circular Dichroism spectroscopy. The definitive verification of its molecular mass and, therefore, its primary structure, is achieved with high precision using mass spectrometry. A thorough understanding of these structural and physicochemical characteristics is essential for its proper application as a research tool in cell biology and pharmacology.

References

- Moreno-Guzman, F. S., et al. (2021). In Silico and In Vitro Structure–Activity Relationship of Mastoparan and Its Analogs. PMC. Available at: [\[Link\]](#)
- Peter, J. F., & O'Connor, P. B. (2003). Molecular weight determination of peptides and proteins by ESI and MALDI. PubMed. Available at: [\[Link\]](#)
- Rangel, M., et al. (2022). Mastoparans: A Group of Multifunctional α -Helical Peptides With Promising Therapeutic Properties. PMC. Available at: [\[Link\]](#)

- LKT Laboratories, Inc. (n.d.). **Mastoparan 17**. Amazon S3. Available at: [\[Link\]](#)
- Ruggiero, F. M., et al. (2011). The effect of acidic residues and amphipathicity on the lytic activities of mastoparan peptides studied by fluorescence and CD spectroscopy. PubMed. Available at: [\[Link\]](#)
- MtoZ Biolabs. (n.d.). What Are the Methods for Measuring Peptide Molecular Weight Distribution. MtoZ Biolabs. Available at: [\[Link\]](#)
- QYAOBIO. (n.d.). Mastoparan. QYAOBIO. Available at: [\[Link\]](#)
- Biotage. (2023). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. Available at: [\[Link\]](#)
- Semantic Scholar. (2022). Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom *Paravespula lewisii*. Semantic Scholar. Available at: [\[Link\]](#)
- Protein Data Bank Japan. (n.d.). 1d7n - SOLUTION STRUCTURE ANALYSIS OF THE MASTOPARAN WITH DETERGENTS. Protein Data Bank Japan. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). Three-dimensional structures for (A) mastoparan-L (PDB:6DUL), (B)... ResearchGate. Available at: [\[Link\]](#)
- Semantic Scholar. (2023). Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms. Semantic Scholar. Available at: [\[Link\]](#)
- Semple, F., et al. (2016). Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma. PMC. Available at: [\[Link\]](#)
- UniProt. (2023). Mastoparan - *Vespa orientalis* (Oriental hornet). UniProtKB. Available at: [\[Link\]](#)
- Melo, M. C. R., et al. (2020). Repurposing a peptide toxin from wasp venom into anti-infectives with dual antimicrobial and immunomodulatory properties. PNAS. Available at:

- [11. discovery.researcher.life \[discovery.researcher.life\]](https://discovery.researcher.life)
- [12. Membrane-induced peptide structural changes monitored by infrared and circular dichroism spectroscopy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [13. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [14. Molecular weight determination of peptides and proteins by ESI and MALDI - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [15. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs \[mtoz-biolabs.com\]](https://mtoz-biolabs.com)
- [16. biotage.com \[biotage.com\]](https://biotage.com)
- [17. msf.ucsf.edu \[msf.ucsf.edu\]](https://msf.ucsf.edu)
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